molecular formula C25H24N2O4S B12188801 N-(3,4-dimethoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(3,4-dimethoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12188801
M. Wt: 448.5 g/mol
InChI Key: DVIFVIOAGMOYAJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a 1,4-oxathiine ring, which is a six-membered ring containing both oxygen and sulfur atoms. The compound also features a pyridine ring, a phenyl group, and a dimethoxybenzyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(3,4-dimethoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the 1,4-oxathiine ring, followed by the introduction of the pyridine, phenyl, and dimethoxybenzyl groups. Common reagents used in the synthesis include pyridine, phenylboronic acid, and 3,4-dimethoxybenzyl chloride. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-(3,4-dimethoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3,4-dimethoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can be compared with other similar compounds, such as:

    N-(3,4-dimethoxybenzyl)-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide: This compound also contains a dimethoxybenzyl group and a pyridine ring but differs in the presence of a triazole ring instead of the oxathiine ring.

    2,4-diaminopyrimidine-based compounds: These compounds share the dimethoxybenzyl group but have a pyrimidine ring instead of the oxathiine ring

Properties

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C25H24N2O4S/c1-29-20-12-11-18(16-21(20)30-2)17-27(22-10-6-7-13-26-22)25(28)23-24(32-15-14-31-23)19-8-4-3-5-9-19/h3-13,16H,14-15,17H2,1-2H3

InChI Key

DVIFVIOAGMOYAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(SCCO3)C4=CC=CC=C4)OC

Origin of Product

United States

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